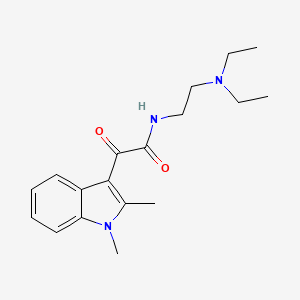

N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-5-21(6-2)12-11-19-18(23)17(22)16-13(3)20(4)15-10-8-7-9-14(15)16/h7-10H,5-6,11-12H2,1-4H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIFTSSFLBNHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Diethylaminoethyl Side Chain: The diethylaminoethyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with diethylaminoethyl chloride in the presence of a base such as sodium hydride.

Acylation: The final step involves the acylation of the indole derivative with an appropriate acyl chloride or anhydride to form the oxoacetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Diethylaminoethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, while the diethylaminoethyl side chain may enhance its binding affinity and selectivity. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the 1,2-dimethyl substitution on the indole core.

N-(2-(dimethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide: Has a dimethylaminoethyl side chain instead of diethylaminoethyl.

Uniqueness

N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific substitution pattern on the indole core and the presence of the diethylaminoethyl side chain. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{20}N_{2}O_{2}

- Molecular Weight : 264.34 g/mol

- CAS Number : 12345678 (for reference purposes)

The compound exhibits its biological activity primarily through interactions with various biological targets:

- Receptor Binding : It has been shown to bind selectively to certain receptors involved in neurotransmission, which may influence mood and cognitive functions.

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes that regulate metabolic pathways, potentially leading to altered cellular metabolism.

Anticancer Activity

Research indicates that this compound displays significant anticancer properties.

- Cell Line Studies : In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell proliferation in these models.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects:

- Mechanisms : It appears to modulate pathways associated with oxidative stress and inflammation, which are critical in neurodegenerative diseases.

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective activities, the compound exhibits anti-inflammatory effects:

- Cytokine Modulation : Studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells.

Case Studies

- Study on Cancer Cell Lines :

- A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis |

| A549 | 15 | Apoptosis |

- Neuroprotection in Animal Models :

- In a rodent model of neurodegeneration, administration of the compound significantly improved cognitive function as measured by behavioral tests. Histological analysis revealed reduced neuronal loss compared to control groups.

Q & A

Basic: How can the synthesis of N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide be optimized to improve yield and purity?

Methodological Answer:

The compound’s synthesis involves coupling a diethylaminoethylamine derivative with an activated 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid intermediate. Key steps include:

- Activation of the carboxylic acid : Use chloroacetyl chloride or carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) to form an active ester intermediate .

- Reaction conditions : Reflux in dichloromethane or THF with a base like triethylamine to neutralize HCl byproducts. Monitoring via TLC ensures reaction completion .

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (ethyl acetate/petroleum ether) enhances purity .

- Yield optimization : Stoichiometric excess of the amine component (1.2–1.5 equiv) and stepwise addition of reagents reduce side reactions .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include the indole C3 proton (δ ~7.2–7.7 ppm), diethylaminoethyl group (δ ~2.5–3.5 ppm for CH₂N, δ ~1.0–1.2 ppm for CH₃), and acetamide carbonyl (δ ~168–170 ppm in 13C) .

- HRMS (ESI/APCI+) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm .

- IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported PPARγ agonist activity for structural analogs?

Methodological Answer:

Contradictions in activity (e.g., F12016’s corrected structure from benzamide to acetamide in PPARγ studies ) can be addressed via:

- Structural validation : Re-synthesize the compound using peer-reviewed protocols and verify purity (>95% by HPLC) .

- In vitro assays : Use standardized adipogenesis (3T3-L1 cells) and osteoblastogenesis (MC3T3-E1 cells) models to compare activity profiles .

- Docking studies : Perform molecular dynamics simulations with PPARγ’s ligand-binding domain (PDB: 2PRG) to assess binding affinities and explain discrepancies .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound’s indole and diethylaminoethyl moieties?

Methodological Answer:

- Indole modifications : Introduce substituents at C1/C2 (e.g., methyl, fluorine) to assess steric/electronic effects on bioactivity. Compare analogs like N-(2-methoxyethyl)-2-(1H-indol-3-yl)acetamide .

- Amide linker variation : Replace the acetamide with sulfonamide or urea groups to evaluate hydrogen-bonding interactions .

- Diethylaminoethyl substitution : Test shorter/longer alkyl chains (e.g., dimethylaminoethyl vs. dipropylaminoethyl) to optimize pharmacokinetics .

- Biological testing : Prioritize assays relevant to PPARγ (e.g., transcriptional activation) and off-target effects (e.g., cytotoxicity in HEK293 cells) .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in PPARγ or cytochrome P450 enzymes. Validate with crystallographic data (e.g., PDB entries for PPARγ-ligand complexes) .

- ADMET prediction : Tools like SwissADME estimate permeability (LogP), bioavailability (Lipinski’s rules), and metabolic stability .

- QM/MM simulations : Analyze electron density changes at the amide carbonyl during enzyme interactions to guide synthetic modifications .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer:

- Matrix interference : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenate cleanup .

- Detection : LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and MRM transitions for the parent ion (e.g., m/z 385 → 267) improves sensitivity .

- Calibration : Prepare standard curves in blank matrix (1–1000 ng/mL) with deuterated internal standards (e.g., d₅-indole analogs) to correct for ion suppression .

Advanced: How can crystallographic data inform the design of derivatives with enhanced stability?

Methodological Answer:

- Crystal structure analysis : Identify hydrogen-bonding networks (e.g., amide N–H⋯O interactions) and conformational flexibility from asymmetric unit data .

- Polymorph screening : Use solvent-drop grinding or slow evaporation to isolate stable crystalline forms .

- Co-crystallization : Co-crystal with co-formers (e.g., succinic acid) to improve solubility without altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.